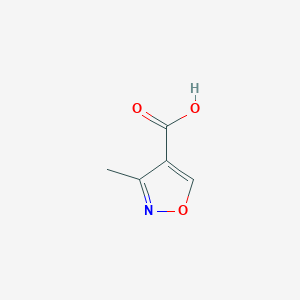

3-Methylisoxazole-4-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-3-4(5(7)8)2-9-6-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLSBWHFPXDRHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404622 | |

| Record name | 3-Methylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17153-20-7 | |

| Record name | 3-Methylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methylisoxazole-4-carboxylic acid physical properties

An In-depth Technical Guide to the Physical Properties of 3-Methylisoxazole-4-carboxylic Acid

This technical guide provides a comprehensive overview of the core physical properties of this compound, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines key quantitative data, detailed experimental protocols for their determination, and logical workflows to ensure accurate characterization.

Core Physical and Chemical Properties

This compound is a solid, appearing as white to cream or pale yellow crystalline powder.[1] It is a key chemical intermediate and has been identified as an impurity in some pharmaceutical compounds.[2] A summary of its fundamental properties is presented below.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅NO₃ | [2][3][4] |

| Molecular Weight | 127.10 g/mol | [2][3][4] |

| Melting Point | 184 - 190 °C | [1][2][3] |

| Boiling Point | 303.6 ± 22.0 °C (Predicted) | [2] |

| pKa | 2.90 ± 0.25 (Predicted) | [2] |

| Solubility | Slightly soluble in DMSO | [2] |

| Physical Form | Solid, Crystals or Crystalline Powder | [1] |

| Appearance | White to cream or pale yellow/pink | [1] |

| CAS Number | 17153-20-7 | [2][3] |

Experimental Protocols

Accurate determination of physical properties is critical for compound identification, purity assessment, and process development. The following sections detail standardized protocols for measuring the key parameters of this compound.

Melting Point Determination

The melting point is a crucial indicator of a crystalline solid's purity. Pure compounds exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities tend to depress the melting point and broaden the range.

Protocol: Capillary Method using a Melting Point Apparatus

-

Sample Preparation:

-

Place a small amount of dry this compound powder on a clean, dry surface.

-

Take a glass capillary tube, sealed at one end, and press the open end into the powder.[5]

-

Gently tap the sealed end of the capillary on a hard surface to pack the sample into the bottom, aiming for a sample height of 1-2 mm.[5][6]

-

-

Apparatus Setup:

-

Insert the prepared capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Place a calibrated thermometer in the designated slot.

-

-

Measurement:

-

Turn on the apparatus and set an initial rapid heating rate (e.g., 10°C/min) to quickly find an approximate melting range.[5]

-

Allow the apparatus to cool below the approximate range.

-

Prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point.

-

Reduce the heating rate to a slow, controlled rate (1-2°C/min) to ensure thermal equilibrium between the sample, heating block, and thermometer.[5]

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating slowly and record the temperature (T₂) at which the last solid crystal melts completely.[5]

-

The melting point is reported as the range T₁ - T₂.

-

-

Purity Confirmation:

-

Perform at least two careful determinations. Consistent values indicate a reliable measurement.

-

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For carboxylic acids, this value is fundamental to understanding their behavior in different pH environments, which is critical in drug development.

Protocol: Potentiometric Titration

-

Solution Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[7]

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., water or a co-solvent if solubility is low) to prepare a solution of known concentration (e.g., 0.01 M).

-

Prepare a standardized titrant solution of a strong base, such as 0.1 M sodium hydroxide (NaOH).[7]

-

-

Titration Procedure:

-

Place a known volume of the acidic solution into a beaker equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Begin adding the NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[7]

-

Continue this process well past the equivalence point, where a sharp change in pH is observed.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found using the first or second derivative of the curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

-

For higher accuracy, perform the titration multiple times and average the results.[7]

-

Spectroscopic Properties

Spectroscopic data is essential for structural elucidation and confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid functional group.[8]

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[9]

-

C=O Stretch: A sharp, intense absorption peak should appear around 1710-1760 cm⁻¹.[9] The presence of conjugation with the isoxazole ring may shift this peak to the lower end of the range.[9]

-

C-O Stretch: A medium intensity band is expected in the 1210-1320 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR:

-

Carboxyl Proton (-COOH): A highly deshielded singlet is expected far downfield, typically around 10-12 ppm. This signal is often broad and its chemical shift can be dependent on concentration and solvent.[10]

-

Isoxazole Proton (-CH=): A singlet corresponding to the proton on the isoxazole ring.

-

Methyl Protons (-CH₃): A singlet for the three protons of the methyl group attached to the isoxazole ring, expected to be further upfield.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): The carbonyl carbon is expected to appear in the deshielded region of 165-185 ppm.[9][10]

-

Isoxazole Carbons: Signals corresponding to the carbons of the isoxazole ring.

-

Methyl Carbon (-CH₃): The carbon of the methyl group will appear in the upfield (shielded) region of the spectrum.

-

References

- 1. This compound, 98+%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 2. 3-Methyl-4-isoxazolecarboxylic acid | 17153-20-7 [chemicalbook.com]

- 3. This compound [stenutz.eu]

- 4. This compound, 98+%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. byjus.com [byjus.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. echemi.com [echemi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-Methylisoxazole-4-carboxylic Acid: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylisoxazole-4-carboxylic acid is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug development. Its rigid isoxazole scaffold and the presence of a reactive carboxylic acid group make it a valuable building block for the synthesis of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role as a key intermediate in the synthesis of the disease-modifying antirheumatic drug (DMARD), Leflunomide.

Chemical Structure and Identification

The chemical structure of this compound consists of a five-membered isoxazole ring substituted with a methyl group at position 3 and a carboxylic acid group at position 4.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 3-methyl-1,2-oxazole-4-carboxylic acid |

| CAS Number | 17153-20-7 |

| Molecular Formula | C5H5NO3[1] |

| Molecular Weight | 127.10 g/mol [2] |

| InChI Key | YBLSBWHFPXDRHC-UHFFFAOYSA-N |

| SMILES | CC1=NOC=C1C(=O)O[3] |

Physicochemical and Safety Data

A summary of the key physicochemical and safety data for this compound is presented below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 185-187 °C | [4] |

| Boiling Point (Predicted) | 303.6 ± 22.0 °C | [4] |

| Density (Predicted) | 1.348 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 2.90 ± 0.25 | [4] |

| Appearance | White to cream or pale yellow/pink solid (crystals or powder) | [3] |

| Solubility | Slightly soluble in DMSO | [4] |

Table 2: Safety and Hazard Information

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation |

| General Precautions | P261, P280, P305+P351+P338 |

Data sourced from supplier safety data sheets. It is recommended to consult the full safety data sheet before handling this compound.

Synthesis and Purification

The synthesis of this compound is most prominently documented as a key step in the production of Leflunomide. One common synthetic route involves the cyclization of a β-ketoester derivative with hydroxylamine.

Experimental Protocol: Synthesis via Hydrolysis of Ethyl 5-methylisoxazole-4-carboxylate

This method involves the hydrolysis of the corresponding ethyl ester, which itself is synthesized from ethyl ethoxymethyleneacetoacetate.

Step 1: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate A solution of hydroxylamine hydrochloride and sodium acetate in ethanol is added to a solution of (E)-ethyl 2-(ethoxymethylene)-3-oxobutanoate. The mixture is stirred and then cooled to allow for the precipitation of the product, which is then extracted.[5]

Step 2: Hydrolysis to this compound The crude ethyl 5-methylisoxazole-4-carboxylate is refluxed with a mixture of acetic acid, water, and concentrated hydrochloric acid for several hours. After cooling, the crude this compound precipitates and can be collected by filtration.[5]

Purification

Purification of this compound is typically achieved through recrystallization. A reported method involves using a mixture of 2% acetic acid in toluene to effectively reduce impurities.

Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to assess the purity of this compound. A typical method for a similar compound, 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid, utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are critical for structural elucidation. For 3-methyl-4-isoxazolecarboxylic acid, the expected 1H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d6) would show a singlet for the methyl protons and a singlet for the isoxazole ring proton, along with a broad singlet for the carboxylic acid proton.

Table 3: Representative Analytical Data

| Technique | Expected Data |

| HPLC Purity | ≥98% |

| 1H NMR | Signals corresponding to methyl, isoxazole, and carboxylic acid protons. |

| Mass Spectrometry | [M+H]+ at m/z 128.03 |

Applications in Drug Development

The primary and most well-documented application of this compound in drug development is its role as a crucial intermediate in the synthesis of Leflunomide.

Role in Leflunomide Synthesis

Leflunomide is an isoxazole-based immunosuppressive drug used in the treatment of rheumatoid arthritis. The synthesis of Leflunomide involves the conversion of this compound to its acid chloride, followed by condensation with 4-(trifluoromethyl)aniline.

Below is a Graphviz diagram illustrating the general workflow for the synthesis of Leflunomide from this compound.

Caption: General workflow for the synthesis of Leflunomide.

Biological Activity and Signaling Pathways

Currently, there is a lack of direct scientific literature detailing the specific biological activities and signaling pathway modulation of this compound itself. Its biological significance is primarily understood through its role as a precursor to Leflunomide.

However, the broader class of isoxazole derivatives has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[7][8] Some isoxazole derivatives have been reported to modulate signaling pathways such as the Akt/GSK3β/β-catenin and MAPK/AKT/FOXO3a pathways.[9][10] These findings suggest that while underexplored, this compound could potentially possess intrinsic biological activities, representing an area for future research.

Conclusion

This compound is a fundamentally important heterocyclic compound with well-defined chemical and physical properties. Its primary significance in the pharmaceutical industry lies in its established role as a key building block for the synthesis of Leflunomide. While its own biological activity and interaction with cellular signaling pathways are not yet thoroughly investigated, the diverse bioactivities of the isoxazole class of compounds suggest that this compound may hold further potential for drug discovery and development. This guide provides a solid foundation for researchers and scientists working with this versatile molecule.

References

- 1. This compound, 98+%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. This compound [stenutz.eu]

- 3. L16307.03 [thermofisher.com]

- 4. 3-Methyl-4-isoxazolecarboxylic acid | 17153-20-7 [chemicalbook.com]

- 5. 5-Methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methylisoxazole-4-carboxylic acid (CAS: 17153-20-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylisoxazole-4-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its isoxazole core, a five-membered ring containing adjacent nitrogen and oxygen atoms, is a privileged scaffold found in numerous biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and its significant role as a key intermediate in the synthesis of prominent immunomodulatory drugs.

While derivatives of this compound have shown a range of biological activities including anticonvulsant and anti-inflammatory effects, the compound itself is primarily utilized as a precursor in multi-step synthetic pathways.[1] Its most notable application is in the industrial-scale synthesis of Leflunomide and its active metabolite, Teriflunomide, both of which are used in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[2]

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to cream or pale yellow crystalline powder.[3] Below is a summary of its key chemical and physical properties.

| Property | Value | Reference(s) |

| CAS Number | 17153-20-7 | |

| Molecular Formula | C₅H₅NO₃ | [2] |

| Molecular Weight | 127.10 g/mol | [2] |

| IUPAC Name | 3-methyl-1,2-oxazole-4-carboxylic acid | [3] |

| Synonyms | 3-methyl-4-isoxazolecarboxylic acid | [2] |

| Appearance | White to cream or pale yellow solid/crystalline powder | [3] |

| Melting Point | 184-190 °C | [3] |

| pKa (Predicted) | 2.90 ± 0.25 | [2] |

| Solubility | Slightly soluble in DMSO | [2] |

| InChI Key | YBLSBWHFPXDRHC-UHFFFAOYSA-N | |

| SMILES | CC1=NOC=C1C(=O)O | [4] |

Spectroscopic Data

¹H NMR Spectroscopy

A patent for a synthesis method provides the following ¹H NMR data for this compound in DMSO-d₆:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.02 | s (singlet) | 1H | Isoxazole C5-H |

| 2.52 | s (singlet) | 3H | Methyl (CH₃) |

Note: The carboxylic acid proton (COOH) is often broad and may not be clearly observed or could be exchanged with residual water in the solvent.

¹³C NMR Spectroscopy

Predicted chemical shifts for the carbon atoms are listed below, based on typical values for isoxazole and carboxylic acid moieties.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~170 | Carboxylic Carbon (C=O) |

| ~160 | Isoxazole C3 |

| ~158 | Isoxazole C5 |

| ~110 | Isoxazole C4 |

| ~12 | Methyl Carbon (CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, very broad | O-H stretch (from COOH, hydrogen-bonded dimer) |

| ~1710 | Strong | C=O stretch (carbonyl of carboxylic acid) |

| 1320-1210 | Strong | C-O stretch |

| 950-910 | Medium, broad | O-H bend (out-of-plane) |

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 127. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45).[5]

| m/z | Possible Fragment |

| 127 | [M]⁺ (Molecular Ion) |

| 110 | [M - OH]⁺ |

| 82 | [M - COOH]⁺ |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process, commonly starting from ethyl acetoacetate. A general and widely referenced pathway involves the formation of an ethyl ester intermediate, followed by hydrolysis to yield the final carboxylic acid.

Below is a detailed experimental protocol synthesized from various literature procedures.

Workflow for the Synthesis of this compound

Caption: General synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

This procedure is adapted from a patented process for a key intermediate in Leflunomide synthesis.[6][7]

-

Apparatus: A three-necked round-bottom flask equipped with a condenser, a nitrogen inlet, and a dropping funnel.

-

Reagents:

-

Ethyl acetoacetate (1.0 mole equivalent)

-

Triethyl orthoformate (1.2 mole equivalents)

-

Acetic anhydride (2.5 mole equivalents)

-

-

Procedure: a. Charge the flask with ethyl acetoacetate, triethyl orthoformate, and acetic anhydride. b. Heat the mixture to 100-110 °C under a nitrogen atmosphere for approximately 2.5 to 3 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ethyl acetoacetate is consumed. d. After completion, cool the reaction mixture. This crude product is often used in the next step without further purification.

Step 2: Synthesis of Ethyl 3-methylisoxazole-4-carboxylate

This cyclization step is crucial for forming the isoxazole ring.[6]

-

Apparatus: A reaction vessel suitable for low-temperature reactions.

-

Reagents:

-

Crude ethyl 2-(ethoxymethylene)-3-oxobutanoate (from Step 1)

-

Hydroxylamine sulfate

-

Sodium acetate

-

A suitable solvent system (e.g., aqueous)

-

-

Procedure: a. Prepare a solution of hydroxylamine sulfate and sodium acetate in water. b. Cool the solution to a temperature between -10 °C and 0 °C using a salt-ice bath. c. Slowly add the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate from Step 1 to the cooled hydroxylamine solution while maintaining the low temperature. d. Stir the reaction mixture at low temperature for several hours. e. After the reaction is complete, the product, ethyl 3-methylisoxazole-4-carboxylate, can be isolated by extraction with an organic solvent (e.g., dichloromethane) and then concentrated.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.[6][7]

-

Apparatus: A two-necked flask equipped with a mechanical stirrer and a distillation condenser.

-

Reagents:

-

Crude ethyl 3-methylisoxazole-4-carboxylate (from Step 2)

-

60% aqueous sulfuric acid

-

-

Procedure: a. Charge the flask with the crude ethyl ester and the 60% sulfuric acid solution. b. Heat the mixture to approximately 85 °C. c. Continuously remove the ethanol generated during the reaction by distillation. d. Monitor the reaction by TLC until the ester is fully consumed (typically 3-4 hours). e. Cool the reaction mixture to room temperature. The solid product will precipitate. f. Collect the solid product by filtration. g. The crude acid can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and acetic acid, to yield high-purity this compound.

Role in Drug Development and Biological Significance

This compound is not known for its direct biological activity; no significant data on its enzymatic inhibition (e.g., IC50 values) has been reported. Its importance lies in its role as a key structural component of Leflunomide and its active metabolite, Teriflunomide. These drugs are potent inhibitors of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) .

The Dihydroorotate Dehydrogenase (DHODH) Signaling Pathway

DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. Rapidly proliferating cells, such as activated lymphocytes involved in autoimmune responses, are highly dependent on this pathway.

By inhibiting DHODH, Teriflunomide (derived from this compound) depletes the pool of available pyrimidines. This has a cytostatic effect, halting the proliferation of activated T and B lymphocytes without causing widespread cell death, thereby modulating the immune response.

Caption: Inhibition of the DHODH pathway by Teriflunomide.

Safety and Handling

This compound is classified as hazardous. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation mark)[2]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS: 17153-20-7) is a compound of significant interest not for its intrinsic biological activity, but as an indispensable synthetic intermediate. Its structure is foundational to the creation of powerful immunomodulatory drugs that target the de novo pyrimidine synthesis pathway. A thorough understanding of its properties, synthesis, and the biological relevance of its derivatives is essential for professionals in organic synthesis, medicinal chemistry, and drug development who are working on novel therapeutics for autoimmune diseases and other proliferative disorders. The protocols and data compiled in this guide serve as a valuable technical resource for these endeavors.

References

- 1. rsc.org [rsc.org]

- 2. 3-Methyl-4-isoxazolecarboxylic acid | 17153-20-7 [chemicalbook.com]

- 3. This compound, 98+%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 4. stenutz.eu [stenutz.eu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 7. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

Spectroscopic Profile of 3-Methylisoxazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Methylisoxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific molecule, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate further research and characterization.

Introduction

This compound (C₅H₅NO₃, Molecular Weight: 127.10 g/mol ) is a substituted isoxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in the ring.[1][2] The presence of both a carboxylic acid and a methyl-substituted isoxazole moiety imparts specific spectroscopic signatures that are crucial for its identification and characterization. This guide serves as a reference for researchers working with this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a common deuterated solvent like DMSO-d₆ are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~9.1 | Singlet | 1H | H-5 (isoxazole ring) |

| ~2.5 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | -COOH |

| ~160 | C-3 (isoxazole ring) |

| ~158 | C-5 (isoxazole ring) |

| ~110 | C-4 (isoxazole ring) |

| ~12 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are predicted as follows:

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1620 | Medium | C=N stretch (isoxazole ring) |

| ~1570 | Medium | C=C stretch (isoxazole ring) |

| ~1450 | Medium | C-H bend (methyl) |

| ~1250 | Strong | C-O stretch (carboxylic acid) |

| ~920 | Medium, Broad | O-H bend (out-of-plane, carboxylic acid dimer) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following significant fragments:

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| 127 | [M]⁺ (Molecular ion) |

| 110 | [M - OH]⁺ |

| 83 | [M - CO₂]⁺ |

| 82 | [M - COOH]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-15 ppm.

-

Temperature: 298 K.

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound onto the center of the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumental Parameters:

-

Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty, clean ATR crystal should be collected prior to the sample measurement.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution as needed for the specific instrument and ionization technique.

Instrumental Parameters (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Inlet System: Direct insertion probe (for solid samples) or Gas Chromatography (GC) inlet.

-

Mass Range: m/z 40-300.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a synthesized organic compound.

Conclusion

References

The Expanding Therapeutic Landscape of 3-Methylisoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing nitrogen and oxygen, has long been a cornerstone in medicinal chemistry, leading to the development of numerous clinically significant drugs.[1][2][3] Among its various substituted forms, 3-methylisoxazole derivatives have emerged as a particularly promising class of compounds, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the current research on the biological activities of 3-methylisoxazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Anticancer Activity: Targeting Key Pathways in Malignancy

3-Methylisoxazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in tumor growth and progression.[4] These mechanisms include the induction of apoptosis, inhibition of crucial enzymes like heat shock protein 90 (HSP90) and vascular endothelial growth factor receptor 2 (VEGFR2), and cell cycle arrest.[4][5][6]

A novel series of isoxazole-piperazine hybrids has been synthesized and evaluated for cytotoxic activities against human liver and breast cancer cell lines.[7] Notably, compounds 5l-o showed potent cytotoxicity on all tested cell lines with IC50 values in the low micromolar range.[7] Mechanistic studies revealed that these compounds induce oxidative stress, leading to apoptosis and cell cycle arrest through the modulation of the Akt/p53 signaling pathway.[7]

Furthermore, 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have been identified as potent inhibitors of HSP90, a chaperone protein essential for the stability of many oncoproteins.[8] Several of these compounds exhibited strong antiproliferative effects on K562 leukemia cells, with some derivatives showing IC50 values in the nanomolar range.[8]

The inhibition of VEGFR2, a key regulator of angiogenesis, is another promising strategy for cancer therapy. Certain isoxazole-based carboxamides, ureates, and hydrazones have been identified as potent VEGFR2 inhibitors, with compounds 8 and 10a showing IC50 values of 25.7 and 28.2 nM, respectively, comparable to the standard drug Sorafenib.[6]

Quantitative Data: Anticancer Activity

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| 5l | Huh7 (Liver) | Cytotoxic | 0.3 - 3.7 | [7] |

| 5m | Huh7 (Liver) | Cytotoxic | 0.3 - 3.7 | [7] |

| 5o | Mahlavu (Liver) | Cytotoxic | 0.3 - 3.7 | [7] |

| 1 | K562 (Leukemia) | Antiproliferative | 0.071 | [8] |

| 2 | K562 (Leukemia) | Antiproliferative | 0.018 | [8] |

| 3 | K562 (Leukemia) | Antiproliferative | 0.044 | [8] |

| 4 | K562 (Leukemia) | Antiproliferative | 0.070 | [8] |

| 5 | K562 (Leukemia) | Antiproliferative | 0.035 | [8] |

| 6 | K562 (Leukemia) | Antiproliferative | 0.045 | [8] |

| 10 | K562 (Leukemia) | Antiproliferative | 68.3 | [8] |

| 8 | HepG2 (Liver) | Growth Inhibition | 0.84 | [6] |

| 10a | HepG2 (Liver) | Growth Inhibition | 0.79 | [6] |

| 10c | HepG2 (Liver) | Growth Inhibition | 0.69 | [6] |

| 3c | HL-60(TB) (Leukemia) | Growth Inhibition | <10 | [6] |

| 3c | K-562 (Leukemia) | Growth Inhibition | <10 | [6] |

| 3c | MOLT-4 (Leukemia) | Growth Inhibition | <10 | [6] |

| 3c | KM12 (Colon) | Growth Inhibition | <10 | [6] |

| 3c | LOX IMVI (Melanoma) | Growth Inhibition | <10 | [6] |

| 8 | - | VEGFR2 Inhibition | 0.0257 | [6] |

| 10a | - | VEGFR2 Inhibition | 0.0282 | [6] |

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. 3-Methylisoxazole derivatives have demonstrated potent anti-inflammatory properties, often comparable or superior to established drugs.[9]

One notable derivative, MZO-2 (ethyl N-(4-{[(2,4-dimethoxyphenyl)methyl]carbamoyl}-3-methyl-1,2-oxazol-5-yl)ethanimidate), has shown significant immunosuppressive and anti-inflammatory effects in both in vitro and in vivo models.[9][10] MZO-2 effectively suppressed phytohemagglutinin (PHA)-induced peripheral blood mononuclear cell (PBMC) proliferation and exhibited potent inhibitory effects on carrageenan-induced paw inflammation in mice.[10] Furthermore, topical application of MZO-2 was as effective as tacrolimus in reducing ear edema in a mouse model of contact sensitivity.[10] The mechanism of action of MZO-2 involves the inhibition of caspases 3, 8, and 9 expression in Jurkat cells.[10]

Other studies have highlighted the anti-inflammatory potential of derivatives of 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid, with the benzoyl group at position 5 being crucial for activity.[9] Additionally, some 3-methylisoxazole derivatives have been shown to inhibit lipoxygenase (LOX) and cyclooxygenase-2 (COX-2), enzymes that play a critical role in the production of pro-inflammatory mediators.[9]

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | Model | Activity | Result | Reference |

| MZO-2 | PBMC Proliferation | In vitro (Human) | Suppressive | Dose-dependent | [10] |

| MZO-2 | Carrageenan-induced paw edema | In vivo (Mouse) | Inhibitory | Potent | [10] |

| MZO-2 | Contact sensitivity to oxazolone | In vivo (Mouse) | Reduction in ear edema | Comparable to tacrolimus | [10] |

| 5b | Carrageenan-induced paw edema | In vivo (Rat) | % Edema Inhibition (3h) | 76.71% | [11] |

| 5c | Carrageenan-induced paw edema | In vivo (Rat) | % Edema Inhibition (3h) | 75.56% | [11] |

| 5d | Carrageenan-induced paw edema | In vivo (Rat) | % Edema Inhibition (3h) | 72.32% | [11] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. 3-Methylisoxazole derivatives have shown promising activity against a range of bacteria and fungi.[3][12]

The antimicrobial efficacy of these compounds is often enhanced by the presence of specific substituents on the isoxazole ring. For instance, the presence of methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring has been shown to improve antibacterial activity.[1]

Several studies have reported the synthesis of novel isoxazole derivatives and their evaluation against various microbial strains. For example, a series of 4-(5'-substituted-aryl-4',5'-dihydro-isoxazole-3'-yl-amino) phenols were synthesized, with compounds 2c and 2f demonstrating significant antibacterial and antifungal activity.[13] Compound 2f , which has a 4-chlorophenyl substitution, was identified as the most potent in the series.[13]

Furthermore, some 3-nitroisoxazole derivatives have been synthesized and shown to possess bacteriostatic activity against gram-negative bacteria, with one oxime derivative exhibiting activity comparable to nitrofurantoin.[14]

Quantitative Data: Antimicrobial Activity

| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |

| 18 | B. cereus | Antibacterial | 31.25 | [12] |

| 18 | B. subtilis | Antibacterial | 62.5 | [12] |

| 14f | C. albicans | Antifungal | - | [12] |

| 15e | C. albicans | Antifungal | - | [12] |

| 15f | C. albicans | Antifungal | - | [12] |

| TPI-2 | S. aureus, B. subtilis, E. coli | Antibacterial | - | [15] |

| TPI-5 | C. albicans, A. niger | Antifungal | - | [15] |

| TPI-14 | C. albicans, A. niger | Antifungal | - | [15] |

Experimental Protocols

Synthesis of 3-Methylisoxazole Derivatives from Chalcones

A common synthetic route to 3,5-disubstituted isoxazoles involves the cyclization of chalcones with hydroxylamine hydrochloride.[15][16]

Materials:

-

Substituted chalcone (0.02 mol)

-

Hydroxylamine hydrochloride (0.02 mol)

-

Sodium acetate (0.01 mol)

-

Ethanol (25 mL)

Procedure:

-

Dissolve the chalcone and hydroxylamine hydrochloride in ethanol in a round-bottom flask.

-

Add sodium acetate to the mixture.

-

Heat the mixture under reflux for 6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 3-methylisoxazole derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell line of interest (e.g., Huh7, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-Methylisoxazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microtiter plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the 3-methylisoxazole derivative and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema)

This is a standard and widely used method for evaluating the acute anti-inflammatory activity of compounds.[11]

Materials:

-

Wistar rats (150-200 g)

-

3-Methylisoxazole derivative

-

Standard anti-inflammatory drug (e.g., Diclofenac sodium)

-

Carrageenan solution (1% w/v in saline)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the 3-methylisoxazole derivative or the standard drug orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculate the percentage of edema inhibition for each group compared to the control group.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][17]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

3-Methylisoxazole derivative stock solution

-

Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

-

96-well microtiter plates

Procedure:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Perform serial two-fold dilutions of the 3-methylisoxazole derivative across the wells.

-

Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the inoculum and add it to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. ijpca.org [ijpca.org]

- 3. ijcrt.org [ijcrt.org]

- 4. researchgate.net [researchgate.net]

- 5. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 6. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. [Synthesis and antimicrobial activity of 3-nitroisoxazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. tsijournals.com [tsijournals.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 3-Methylisoxazole-4-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-methylisoxazole-4-carboxylic acid. Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on the compound's physicochemical properties, qualitative solubility information, and detailed experimental protocols for determining its solubility in organic solvents.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C₅H₅NO₃. It features a five-membered isoxazole ring substituted with a methyl group and a carboxylic acid group. This compound serves as a building block in organic synthesis, particularly in the development of pharmaceutical compounds. Understanding its solubility is crucial for reaction optimization, purification, formulation, and drug delivery studies.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 19999-53-6 | N/A |

| Molecular Formula | C₅H₅NO₃ | N/A |

| Molecular Weight | 127.10 g/mol | N/A |

| Physical Form | Solid | [1] |

| Melting Point | 185-187 °C | |

| pKa (Predicted) | 2.90 ± 0.25 |

Solubility Profile

Quantitative solubility data for this compound in a range of organic solvents is not widely reported in scientific literature. However, based on its chemical structure, a qualitative assessment of its expected solubility can be made.

The molecule possesses both a polar carboxylic acid group, which can engage in hydrogen bonding, and a less polar isoxazole ring with a methyl substituent. This dual nature suggests that its solubility will be highly dependent on the solvent's polarity and its ability to interact with these functional groups.

Qualitative Solubility:

| Solvent | Expected Solubility | Rationale |

| Protic Polar Solvents (e.g., Methanol, Ethanol) | Likely soluble | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of the alcohols. |

| Aprotic Polar Solvents (e.g., DMSO, DMF) | Soluble | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton. One source notes "slight" solubility in DMSO. |

| Aprotic, Less Polar Solvents (e.g., Acetone, Ethyl Acetate) | Moderately to slightly soluble | The carbonyl group in these solvents can act as a hydrogen bond acceptor, but the overall polarity is lower than DMSO or DMF. |

| Nonpolar Solvents (e.g., Toluene, Hexane) | Likely insoluble to very slightly soluble | The high polarity of the carboxylic acid group will dominate, leading to poor compatibility with nonpolar solvents. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following describes a common method for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment

-

This compound (solid)

-

Organic solvents of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantitative Analysis:

-

Determine the concentration of this compound in the filtered solution using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

-

Inject the filtered sample into the HPLC system and determine the concentration from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Record the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

References

The Expanding Therapeutic Landscape of Isoxazole Carboxylic Acids: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. When functionalized with a carboxylic acid moiety, this scaffold gives rise to a class of compounds with a remarkably broad spectrum of therapeutic applications. This technical guide provides an in-depth exploration of the burgeoning field of isoxazole carboxylic acids and their derivatives, focusing on their potential as anticancer, anti-inflammatory, and antimicrobial agents. We present a comprehensive overview of their mechanisms of action, supported by quantitative biological data, detailed experimental protocols for their synthesis and evaluation, and visual representations of key signaling pathways to facilitate a deeper understanding of their therapeutic promise.

Introduction

Isoxazole derivatives have long been recognized for their diverse pharmacological activities, leading to the development of several clinically approved drugs.[1][2] The incorporation of a carboxylic acid group, or a bioisosteric equivalent, often enhances the compound's interaction with biological targets and improves its pharmacokinetic profile.[3] This guide will delve into the key therapeutic areas where isoxazole carboxylic acids are making a significant impact, summarizing the latest research findings and providing the necessary technical details for researchers to build upon this promising chemical scaffold.

Anticancer Applications

Isoxazole carboxylic acid derivatives have emerged as a significant class of compounds in oncology research, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action.[4][5][6]

Mechanism of Action

The anticancer activity of isoxazole carboxylic acids is often attributed to their ability to inhibit key proteins involved in cancer cell proliferation, survival, and angiogenesis. Notable mechanisms include:

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6][7] Several isoxazole-based carboxamides have been shown to be potent inhibitors of VEGFR-2 kinase.[8] By blocking the ATP binding site of VEGFR-2, these compounds inhibit downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation and survival.[9][10]

-

HSP90 Inhibition: Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a vital role in stabilizing a number of oncoproteins that are critical for tumor cell growth and survival.[11] Isoxazole derivatives have been developed as HSP90 inhibitors, leading to the degradation of client proteins and subsequent cancer cell death.[11]

-

Induction of Apoptosis: Many isoxazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[6] This can be achieved through various mechanisms, including the inhibition of anti-apoptotic proteins and the activation of caspases.

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of representative isoxazole carboxylic acid derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Phenyl-Isoxazole-Carboxamide Derivatives [4]

| Compound | Cancer Cell Line | IC50 (µM) |

| 2a | B16F1 (Melanoma) | > 50 |

| Colo205 (Colon) | 40.85 ± 2.15 | |

| HepG2 (Liver) | 7.55 ± 0.87 | |

| HeLa (Cervical) | 25.35 ± 1.54 | |

| 2e | B16F1 (Melanoma) | 0.079 ± 0.004 |

| Doxorubicin (Ref.) | B16F1 (Melanoma) | 0.056 ± 0.003 |

Table 2: VEGFR-2 Kinase Inhibitory Activity [8]

| Compound | VEGFR-2 IC50 (nM) |

| 8 | 25.7 |

| 10a | 28.2 |

| Sorafenib (Ref.) | 28.1 |

Signaling Pathway Visualization

Caption: VEGFR-2 signaling pathway and the inhibitory action of isoxazole derivatives.

Anti-inflammatory Applications

Chronic inflammation is a key driver of numerous diseases, including arthritis, autoimmune disorders, and certain cancers.[12][13] Isoxazole carboxylic acids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[14][15]

Mechanism of Action

The anti-inflammatory effects of isoxazole carboxylic acids are largely mediated by their inhibition of COX-2.[12][16] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[12][13] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[12]

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model is a standard in vivo assay to assess the anti-inflammatory activity of novel compounds.

Table 3: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

| Compound | Dose (mg/kg) | Edema Inhibition (%) |

| Isoxazole Derivative X | 20 | 55 |

| Indomethacin (Ref.) | 10 | 62 |

Note: Data is representative and compiled from various sources for illustrative purposes.

Signaling Pathway Visualization

Caption: The COX-2 pathway in inflammation and its inhibition by isoxazole derivatives.

Antimicrobial Applications

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[17] Isoxazole carboxylic acids and their derivatives have shown promising activity against a range of bacterial and fungal pathogens.[5][18][19]

Mechanism of Action

The antimicrobial mechanisms of isoxazole derivatives are varied and can include:

-

Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.[20]

-

Disruption of Cell Wall Synthesis: Some isoxazole-containing compounds, such as the beta-lactam antibiotics cloxacillin and dicloxacillin, inhibit the transpeptidases responsible for cross-linking the peptidoglycan cell wall.

-

Inhibition of Essential Metabolic Pathways: Certain derivatives have been shown to inhibit enzymes crucial for bacterial metabolism.[21]

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro efficacy of an antimicrobial agent.

Table 4: Antibacterial Activity of Isoxazole Derivatives [22]

| Compound | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) |

| 178d | 117 | 100 |

| 178e | 110 | 95 |

| 178f | 95 | >120 |

| Cloxacillin (Ref.) | 120 | 100 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of isoxazole carboxylic acid derivatives, compiled from the cited literature.

General Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxamide Derivatives[21]

Caption: General workflow for the synthesis of isoxazole-4-carboxamides.

Procedure:

-

Dissolve 5-methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the appropriate substituted aniline (1.05 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

In Vitro Cytotoxicity Assessment (MTS Assay)[20][21][23][24]

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)[11][25][26][27]

Animals:

-

Male Wistar rats or Swiss albino mice (180-220 g)

Materials:

-

Test compounds

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard drug (e.g., Indomethacin)

-

1% (w/v) carrageenan solution in saline

-

Plethysmometer

Procedure:

-

Divide the animals into groups (n=6): vehicle control, standard drug, and test compound groups at different doses.

-

Administer the test compounds or standard drug orally or intraperitoneally 1 hour before the carrageenan injection.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume immediately after the carrageenan injection (0 h) and at regular intervals (e.g., 1, 2, 3, and 4 h) using a plethysmometer.

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

In Vitro Antibacterial Assay (Minimum Inhibitory Concentration - MIC)[22][28]

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton broth (MHB)

-

Test compounds (dissolved in DMSO)

-

Standard antibiotic (e.g., Cloxacillin)

-

Bacterial inoculum adjusted to 0.5 McFarland standard

Procedure:

-

Add 100 µL of MHB to each well of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 10 µL of the diluted bacterial suspension to each well.

-

Include a positive control (broth with bacteria) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Perspectives

Isoxazole carboxylic acids and their derivatives represent a versatile and highly promising scaffold in modern drug discovery. Their demonstrated efficacy in the realms of oncology, inflammation, and infectious diseases, coupled with their synthetic tractability, positions them as prime candidates for further development. Future research should focus on optimizing the lead compounds identified to date to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, the exploration of novel isoxazole carboxylic acid derivatives targeting other disease areas is a fertile ground for future investigation. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

- 1. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

- 2. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 6. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. inotiv.com [inotiv.com]

- 12. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors | MDPI [mdpi.com]

- 18. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijrrjournal.com [ijrrjournal.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Leflunomide Impurity: 3-Methylisoxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leflunomide, an isoxazole derivative, is a cornerstone in the management of autoimmune diseases such as rheumatoid and psoriatic arthritis. The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide provides a comprehensive overview of a critical process-related impurity, 3-Methylisoxazole-4-carboxylic acid. This document details its chemical properties, formation during the synthesis of Leflunomide, and analytical methodologies for its detection and quantification. While extensive data on the biological activity of this specific impurity is not publicly available, this guide offers a thorough understanding of its control and characterization, crucial for regulatory compliance and ensuring the quality of the final drug product.

Introduction

Leflunomide is an immunomodulatory agent that functions through the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1] The control of impurities in the Leflunomide API is a critical aspect of pharmaceutical manufacturing, mandated by regulatory bodies worldwide.[2][3][4] Process-related impurities can arise from the manufacturing process, and their presence, even in minute quantities, can impact the safety and efficacy of the drug.

One such impurity is this compound, an isomer of the key starting material, 5-methylisoxazole-4-carboxylic acid, used in the synthesis of Leflunomide. Due to their structural similarity, the formation and subsequent removal of this impurity can pose a challenge during manufacturing. This guide aims to provide a detailed technical resource on this compound for professionals involved in the research, development, and quality control of Leflunomide.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for developing appropriate analytical and control strategies.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 17153-20-7 |

| Molecular Formula | C₅H₅NO₃ |

| Molecular Weight | 127.10 g/mol |

| Appearance | White to cream or pale yellow/pink crystals or crystalline powder |

| Melting Point | 184-190 °C |

| Solubility | Slightly soluble in DMSO |

| pKa | 2.90 ± 0.25 (Predicted) |

Formation and Control in Leflunomide Synthesis

The primary route for the formation of this compound as an impurity is during the synthesis of the key intermediate, 5-methylisoxazole-4-carboxylic acid. The synthesis of Leflunomide typically involves the condensation of 5-methylisoxazole-4-carbonyl chloride with 4-(trifluoromethyl)aniline. If the 5-methylisoxazole-4-carboxylic acid starting material contains its 3-methyl isomer, this will be carried through the synthesis to form the corresponding impurity in the final Leflunomide product.

A patented process has demonstrated that the level of the isomeric impurity, referred to as 3-methylisoxazole-4-carboxylate and its corresponding acid, can be significantly reduced to as low as 0.1% through a specific crystallization process of the Leflunomide drug substance.[5][6] This highlights the importance of purification steps in controlling this impurity.

Quantitative Data on Impurity Levels

Publicly available data on the typical levels of this compound in commercial batches of Leflunomide is limited. However, process development studies aim to control this and other impurities to levels that are compliant with ICH guidelines. One patent describes a process that can reduce the level of the isomeric impurity of 5-methylisoxazole-4-carboxylic acid to 0.1%.[7]

| Impurity | Reported Level | Method of Control | Reference |

| Isomeric impurity of 5-methylisoxazole-4-carboxylic acid | 0.1% | Crystallization of the final product | [7] |

Experimental Protocols

Synthesis of 5-methylisoxazole-4-carboxylic acid (Leflunomide Intermediate)

Procedure: A solution of hydroxylamine hydrochloride (19 g, 0.27 mol) and sodium acetate trihydrate (37 g, 0.27 mol) in 50 mL of a suitable solvent is added to an ethanol solution (50 mL) containing (E)-ethyl 2-(ethoxymethylene)-3-oxobutanoate (50.27 g, 0.27 mol). The mixture is stirred for 2 hours and then kept at 0°C overnight. The resulting product, 5-methylisoxazole-4-carboxylate, is extracted with dichloromethane (3 x 30 mL). The extract is then refluxed with acetic acid (30 mL), water (30 mL), and concentrated HCl (30 mL) for 10 hours to yield crude 5-Methylisoxazole-4-carboxylic acid.[8]

Analytical Method for the Determination of Leflunomide and Its Impurities by HPLC

A stability-indicating HPLC method is crucial for the separation and quantification of Leflunomide from its impurities, including this compound.

Chromatographic Conditions:

-

Column: Thermo Scientific Hypersil ODS C18 (250mm × 4.6mm; 5µm)[9][10]

-

Mobile Phase: A mixture of acetonitrile, methanol, and 0.1M sodium perchlorate in a ratio of 40:30:30 (v/v), with the pH adjusted to 4.6.[9][10]

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of Leflunomide and this compound reference standards in the mobile phase to prepare a stock solution. Further dilute to a suitable concentration for analysis.

-

Sample Solution: Accurately weigh and dissolve the Leflunomide drug substance or a crushed tablet sample in the mobile phase to achieve a known concentration.

Validation Parameters (as per ICH guidelines): The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness to ensure it is suitable for its intended purpose.[9][10]

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the specific biological activity, toxicity, or effects on signaling pathways of this compound. As an impurity, it is generally assumed to be pharmacologically inactive, but this would need to be confirmed by dedicated studies. The focus of regulatory bodies and pharmaceutical manufacturers is to control its presence to a level that poses no significant risk to patient safety.

While the impurity itself has not been studied, the general class of isoxazole derivatives has been shown to exhibit a wide range of biological activities, including immunosuppressive and anti-inflammatory effects.[11] Some isoxazole derivatives have also been investigated for their anticancer properties, acting through various mechanisms such as inducing apoptosis and inhibiting topoisomerase.[12] However, it is crucial to note that these activities are highly structure-dependent and cannot be directly extrapolated to this compound.

Visualizations

Leflunomide Synthesis and Impurity Formation

Caption: Synthesis of Leflunomide and the potential formation of the 3-methyl isomer impurity.

Analytical Workflow for Impurity Profiling

Caption: A typical analytical workflow for the profiling of impurities in Leflunomide.

Conclusion